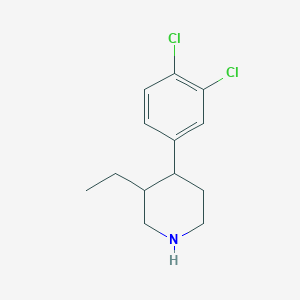
Lithium(1+) 4-iodo-1,3-thiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 4-iodo-1,3-thiazole-2-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a lithium ion, an iodine atom, and a carboxylate group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 4-iodo-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-iodo-1,3-thiazole-2-carboxylic acid with lithium hydroxide in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
化学反応の分析
Types of Reactions
Lithium(1+) 4-iodo-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azido-thiazole or cyano-thiazole derivatives.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include reduced thiazole derivatives.
科学的研究の応用
Lithium(1+) 4-iodo-1,3-thiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Lithium(1+) 4-iodo-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodine atom and the carboxylate group enhances its binding affinity and specificity. The thiazole ring structure allows for interactions with various biological pathways, contributing to its diverse biological activities.
類似化合物との比較
Similar Compounds
- Lithium(1+) 4-benzyl-1,3-thiazole-2-carboxylate
- Lithium(1+) 4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carboxylate
Uniqueness
Lithium(1+) 4-iodo-1,3-thiazole-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The combination of lithium ion and thiazole ring further enhances its properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C4HILiNO2S |
|---|---|
分子量 |
261.0 g/mol |
IUPAC名 |
lithium;4-iodo-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C4H2INO2S.Li/c5-2-1-9-3(6-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1 |
InChIキー |
MMDOJXBRDATDIE-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=C(N=C(S1)C(=O)[O-])I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



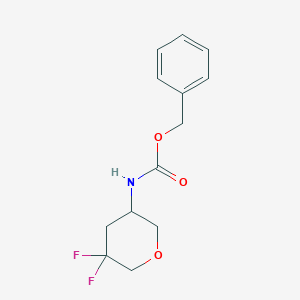
![2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride](/img/structure/B13470005.png)
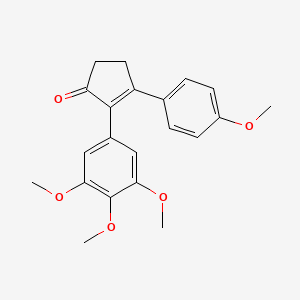
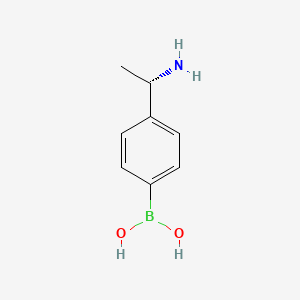
![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13470012.png)
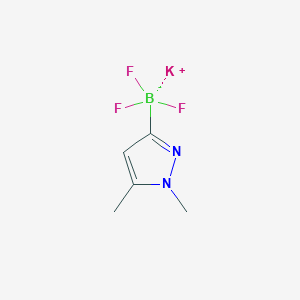
![3-{4-[(tert-butoxy)carbonyl]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl}benzoic acid](/img/structure/B13470025.png)

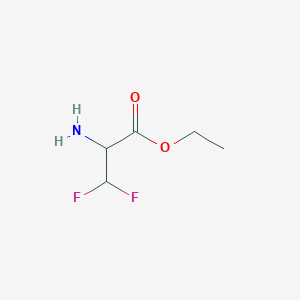

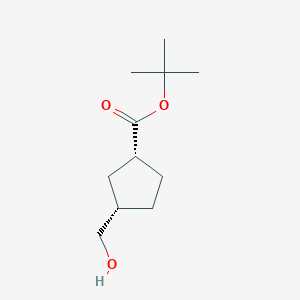
![Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470066.png)
